In-Depth Technical Guide: Physicochemical Properties of cis-4-amino-1-methylcyclohexanol
In-Depth Technical Guide: Physicochemical Properties of cis-4-amino-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-amino-1-methylcyclohexanol is a substituted cyclohexanol derivative of interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group on a rigid cyclohexane scaffold, makes it a valuable building block for the synthesis of novel chemical entities. The stereochemistry of the cis configuration, where the amino and hydroxyl groups are on the same side of the ring, imparts specific conformational properties that can be leveraged in drug design to influence binding affinity and pharmacokinetic profiles. This document provides a comprehensive overview of the known physicochemical properties of cis-4-amino-1-methylcyclohexanol, along with relevant experimental methodologies.
Physicochemical Properties
The following table summarizes the key physicochemical properties of cis-4-amino-1-methylcyclohexanol.
| Property | Value | Source |
| IUPAC Name | (1s,4s)-4-amino-1-methylcyclohexan-1-ol | [1] |
| CAS Number | 177906-46-6 | [1][2][] |
| Molecular Formula | C₇H₁₅NO | [1][2][] |
| Molecular Weight | 129.20 g/mol | [1][2][] |
| Boiling Point | 203 °C | [4] |
| Density | 0.998 g/cm³ | [4] |
| Flash Point | 77 °C | [4] |
| pKa (Predicted) | 15.19 ± 0.40 | [4] |
| LogP (Calculated) | 0.6387 | [1] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
| Purity | ≥97% (Typical commercial) | [1][5] |
| Storage Conditions | Room temperature, protect from light; 2-8°C recommended | [1][4][6] |
Experimental Protocols
Synthesis Methodology: Enzymatic Cascade Reaction
While a specific protocol for cis-4-amino-1-methylcyclohexanol is not detailed, a highly stereoselective one-pot enzymatic cascade for the synthesis of the related compound, cis-4-aminocyclohexanol, has been described and can be adapted.[7][8][9] This method offers high efficiency and excellent stereocontrol under environmentally benign conditions.[9]
Objective: To synthesize cis-4-aminocyclohexanol from 1,4-cyclohexanedione using a keto reductase (KRED) and an amine transaminase (ATA).
Materials:
-
1,4-cyclohexanedione
-
Keto reductase (KRED) selective for the mono-reduction of the diketone
-
Amine transaminase (ATA) with cis-selectivity
-
NAD(P)+ cofactor
-
Propan-2-ol (for cofactor recycling)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Amine donor (e.g., isopropylamine)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1,4-cyclohexanedione in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 50 mM.[7]
-
Cofactor and Enzyme Addition: Add NAD(P)+ to a final concentration of 1.0 mM.[7] Add the selected keto reductase (e.g., from Lactobacillus kefir) and the cis-selective amine transaminase.
-
Initiation: Add propan-2-ol (as a co-substrate for cofactor recycling) and the amine donor.[7]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant stirring for a specified period (e.g., 12-24 hours).[7]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of the desired product.
-
Work-up and Isolation: Upon completion, terminate the reaction by removing the enzymes (e.g., by centrifugation). The product can be isolated from the aqueous medium. One method involves derivatization with di-tert-butyl dicarbonate ((Boc)₂O) to form the more lipophilic Boc-protected amine, which can then be extracted with an organic solvent and purified by flash chromatography.[10]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure and stereochemistry of the final product. For related aminocyclohexanols, 2D NMR experiments like COSY, HSQC, and NOESY are used to establish the relative stereochemistry (cis or trans) by analyzing coupling constants and spatial correlations between protons.[11][12]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass of the molecular ion.[11][12]
-
Gas Chromatography/Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and identifying any by-products from the synthesis. Chiral GC columns can be used to separate and quantify stereoisomers.[10]
-
Purity Analysis (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS) would be used to assess the purity of the final compound.
Visualized Workflow and Pathways
The following diagrams illustrate the logical flow of the synthesis and characterization process for aminocyclohexanol derivatives.
Caption: Enzymatic cascade synthesis of cis-4-aminocyclohexanol.
Caption: Standard workflow for analytical characterization.
Conclusion
This technical guide provides a summary of the core physicochemical properties of cis-4-amino-1-methylcyclohexanol based on available data. While specific experimental data for this exact molecule is limited, methodologies for the synthesis and characterization of structurally analogous compounds provide a strong framework for its study. The combination of its rigid cyclic structure and functional groups makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. Cis-4-amino-1-methylcyclohexanol - CAS:177906-46-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 177906-46-6 CAS MSDS (Cyclohexanol, 4-amino-1-methyl-, cis- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cis-4-Amino-1-methylcyclohexanol 97% | CAS: 177906-46-6 | AChemBlock [achemblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
